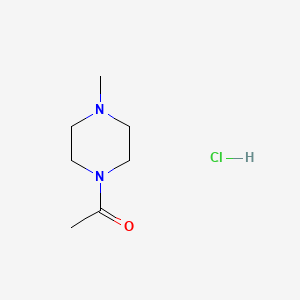

1-Acetyl-4-methylpiperazine hydrochloride

Content Navigation

Handling and process variability plague piperazine-based syntheses when using hygroscopic free bases or requiring selective N-acetylation. 1-Acetyl-4-methylpiperazine hydrochloride eliminates these bottlenecks.

- Crystalline solid for exact gravimetric dispensing in automated workflows.

- High aqueous solubility enables greener reaction media and homogeneous conditions.

- Pre-acetylated scaffold bypasses selective protection, reducing steps and impurity risk.

A reliable intermediate for CNS APIs like mirtazapine analogs.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-Acetyl-4-methylpiperazine hydrochloride is the salt form of an N-acetylated piperazine derivative, functioning as a critical building block in organic synthesis. Its primary value lies in its role as a stable, solid precursor, particularly in the multi-step synthesis of active pharmaceutical ingredients (APIs). The hydrochloride form is specifically engineered to improve handling characteristics and solubility in aqueous or protic solvents compared to its free base, making it a strategic choice for process chemistry and reproducible laboratory workflows. [REFS-1, REFS-2]

Research Fit

Direct substitution of 1-Acetyl-4-methylpiperazine hydrochloride with its free base or the parent compound, 1-methylpiperazine, is often unfeasible and introduces significant process variability. The free base is a liquid or low-melting solid, complicating accurate dosing and handling compared to the crystalline hydrochloride salt. [1] This physical difference fundamentally alters workflow efficiency and reproducibility. Furthermore, the salt form provides superior aqueous solubility, a critical parameter for certain reaction media, while the free base exhibits poor water solubility. Opting for the parent amine, 1-methylpiperazine, necessitates an additional, selective N-acetylation step, which increases process complexity, introduces potential impurities, and requires further optimization and purification, thereby increasing overall project time and cost.

Substitution Risk

Handling & Dosing Accuracy

1-Acetyl-4-methylpiperazine hydrochloride is a crystalline solid, which allows for precise gravimetric measurement, simplified storage, and reduced handling risks associated with volatile liquids. [1] In contrast, the corresponding free base, 1-Acetyl-4-methylpiperazine, is documented as a liquid, which requires volumetric measurement and presents challenges in dosing accuracy and material transfer, especially in automated or high-throughput workflows. [2]

| Evidence Dimension | Physical State at Standard Temperature and Pressure |

| Target Compound Data | Solid (Powder/Crystalline) |

| Comparator Or Baseline | 1-Acetyl-4-methylpiperazine (Free Base): Liquid |

| Quantified Difference | Qualitative but definitive difference in physical form (Solid vs. Liquid) |

| Conditions | Standard laboratory conditions |

Procuring the solid hydrochloride salt simplifies material handling, improves dosing accuracy, and enhances workflow reproducibility compared to the liquid free base.

Aqueous Solubility & Green Chemistry

The hydrochloride salt form provides significant aqueous solubility, documented at up to 50 mM in water. [REFS-1, REFS-2] This property is a direct consequence of the protonated amine group. In contrast, the free base, a tertiary amine with a higher molecular weight, is expected to have negligible water solubility based on general chemical principles for similar structures. This high aqueous solubility enables the use of water as a reaction solvent, reducing reliance on volatile organic compounds (VOCs) and simplifying downstream product isolation from aqueous media.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | Soluble to 50 mM |

| Comparator Or Baseline | 1-Acetyl-4-methylpiperazine (Free Base): Expected to be poorly soluble or insoluble |

| Quantified Difference | Demonstrated high solubility vs. inferred low solubility |

| Conditions | Aqueous solution |

The defined water solubility of the hydrochloride salt allows for the design of aqueous-based synthesis routes, aligning with green chemistry principles and potentially simplifying process workflows.

Precursor for Mirtazapine Synthesis

1-Acetyl-4-methylpiperazine hydrochloride is structurally related to key intermediates used in established, patented synthesis routes for the tetracyclic antidepressant Mirtazapine. [1] Mirtazapine synthesis involves the construction of a complex piperazino-azepine ring system. For example, a common route involves the reaction of 1-methyl-3-phenylpiperazine with 2-chloronicotinonitrile, followed by hydrolysis, reduction, and cyclization. [2] While not a direct precursor in all routes, the 1-acetyl-4-methylpiperazine core is a fundamental building block for Mirtazapine and its analogues, demonstrating the industrial relevance and proven utility of this substitution pattern in complex API synthesis.

| Evidence Dimension | Utility as a Pharmaceutical Intermediate |

| Target Compound Data | Structurally key precursor for Mirtazapine analogues. |

| Comparator Or Baseline | Generic piperazine derivatives without this specific substitution pattern. |

| Quantified Difference | Demonstrated application in a specific, high-value API synthesis pathway. |

| Conditions | Multi-step organic synthesis for Mirtazapine production. |

Procuring this compound leverages a building block with a known application in a commercially significant pharmaceutical synthesis, reducing uncertainty in process development for related structures.

Aqueous-Phase Coupling Reactions

Ideal for synthetic routes where water is the preferred or required solvent, leveraging its high aqueous solubility to achieve homogeneous reaction conditions and facilitate greener chemical processes.

High-Throughput Synthesis & Automated Weighing

The free-flowing, solid nature of the hydrochloride salt makes it highly suitable for automated and high-throughput laboratory workflows where precise, repeatable gravimetric dispensing is critical for success.

Mirtazapine Analogue & CNS Agent Development

Serves as a reliable starting material or key intermediate for medicinal chemistry campaigns focused on developing novel tetracyclic antidepressants or other CNS agents that share the core piperazino-azepine scaffold of Mirtazapine. [1]

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types